1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Overview
Description
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, including cholinesterases and acetylcholinesterases.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine has various biochemical and physiological effects. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine in lab experiments include its ease of synthesis, its potential applications in medicinal chemistry and drug discovery, and its ability to exhibit various biochemical and physiological effects. However, its limitations include its potential toxicity, its limited solubility in certain solvents, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine. These include further studies to understand its mechanism of action, the synthesis of analogs with improved properties, and the evaluation of its potential applications in various fields, including materials science and drug delivery systems.
Conclusion:
In conclusion, 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is a chemical compound with potential applications in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and properties.
Scientific Research Applications
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine has found potential applications in scientific research, including medicinal chemistry, drug discovery, and materials science. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents and anti-inflammatory agents.
properties
IUPAC Name |
(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-12-15(19(22)21-9-5-6-10-21)11-16(20)18(17)24-13-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIXXGFAUIWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCCC2)Cl)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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